3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan
Description
3-[2-(5,5,8a-Trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan is a diterpenoid derivative characterized by a fused naphthalene core substituted with methyl and methylidene groups, linked via an ethenyl bridge to a furan ring. While its exact biological role remains under investigation, structural analogs have been studied for their pharmacokinetic and pharmacodynamic properties, particularly in the context of natural product derivatives and synthetic intermediates.
Properties
IUPAC Name |
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXYNOIXUIXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of the naphthalene derivative through a series of reactions, including alkylation and cyclization.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the assembly of the complete molecule through a series of condensation and elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are carefully selected to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkyl halides
Major Products
Scientific Research Applications
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Variations
The target compound’s structure is compared to three closely related derivatives (Table 1):
Table 1: Structural and Functional Group Comparisons
*Hypothetical calculations based on structural analysis.
Key Observations:
- The ethanol derivative (C₂₂H₃₂O₂) in introduces a polar hydroxyl group, likely enhancing aqueous solubility but reducing membrane permeability compared to the non-hydroxylated target compound .
- The dihydrofuranone derivative (C₂₀H₃₀O₅) in demonstrates how ring saturation and hydroxylation impact steric and electronic profiles, possibly influencing metabolic stability .
Physicochemical and ADMET Properties
Molecular Weight and Solubility Trends
- The dihydroxy derivative (, MW 350.45) has increased hydrogen-bonding capacity, correlating with higher aqueous solubility but shorter metabolic half-lives due to phase II conjugation pathways .
Predicted ADMET Profiles
- Absorption: The ethanol derivative’s hydroxyl group may improve intestinal absorption via transporter-mediated uptake, whereas the target compound’s lipophilicity favors passive diffusion .
- Toxicity: Methylidene groups in the naphthalene core (common across all analogs) could pose reactivity risks, as seen in similar diterpenoids with electrophilic moieties .
Biological Activity
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan is a complex organic compound belonging to the furan family. This compound has garnered attention due to its potential biological activities, including antibacterial and anticancer properties. This article delves into the biological activity of this compound based on available research findings.
Chemical Structure
The compound's IUPAC name is 3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2,5-dihydrofuran-2-ol. Its molecular formula is with a molecular weight of approximately 300.44 g/mol. The structure features a furan ring attached to a naphthalene derivative which contributes to its biological activity.
Antibacterial Activity
Recent studies have indicated that derivatives of furan compounds exhibit significant antibacterial properties. For instance:
- Inhibition of Gram-positive and Gram-negative Bacteria : Research has shown that certain furan derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 64 µg/mL for some derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | S. aureus | 32 |
Anticancer Activity
The anticancer potential of furan derivatives has also been explored:
- Inhibition of Cell Proliferation : A study evaluated the effects of various furan derivatives on human cancer cell lines such as MDA-MB468 (triple-negative breast cancer) and HeLa (cervical cancer). Some compounds demonstrated significant antiproliferative activity with IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Furan Derivative A | MDA-MB468 | 0.15 ± 0.05 |
| Furan Derivative B | HeLa | 0.20 ± 0.03 |
The mechanisms through which these compounds exert their biological effects include:
- DNA Interaction : Some furan derivatives inhibit topoisomerase I activity, leading to disruption in DNA replication and transcription.
- Membrane Disruption : Certain compounds demonstrate a membranolytic effect that can induce cell death in cancerous cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of furan derivatives against various bacterial strains and cancer cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
